molecular formula C18H30N6O2 B5586999 4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No. B5586999
M. Wt: 362.5 g/mol
InChI Key: IZUXYBCWJNGAIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including triazoles and morpholines, often involves multi-step reactions that can include cycloaddition, nucleophilic substitution, and ring-closure reactions. For example, the synthesis of polyheterocyclic compounds through microwave-assisted one-pot processes, which may involve Ugi-Zhu/aza Diels-Alder cycloadditions, has been reported, demonstrating a methodology that could potentially be applied or adapted for the synthesis of the compound (Islas-Jácome et al., 2023).

Molecular Structure Analysis

The determination of molecular structure, including conformational analysis and crystal structure determination, is crucial for understanding the chemical behavior of complex molecules. Studies on similar compounds have utilized X-ray diffraction analysis to elucidate their molecular structures, offering insights into how similar analytical techniques might be employed to analyze the molecular structure of the compound of interest (Yoon et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds containing triazole, morpholine, and piperidine units can vary widely depending on their specific structural context. Reactions may include pyrolysis leading to unusual transformation products, as observed in studies involving triazolines and related heterocycles (Pocar et al., 1998). These reactions underscore the diverse reactivity patterns that might be expected for the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often used as scaffolds in drug discovery, with the functional groups contributing to the binding with the target .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its structure for better activity and selectivity .

properties

IUPAC Name

[4-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O2/c1-21-16(14-22-10-12-26-13-11-22)19-20-17(21)15-4-8-24(9-5-15)18(25)23-6-2-3-7-23/h15H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUXYBCWJNGAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)N3CCCC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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